4-Isobutyryl-2,3-dimethylbenzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutyryl-2,3-dimethylbenzonitrile typically involves the reaction of 2,3-dimethylbenzonitrile with isobutyryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Isobutyryl-2,3-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Isobutyryl-2,3-dimethylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isobutyryl-2,3-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
- 2,3-Dimethylbenzonitrile
- 4-Isobutyrylbenzonitrile
- 2,3-Dimethylbenzamide
Comparison: 4-Isobutyryl-2,3-dimethylbenzonitrile stands out due to its unique combination of the isobutyryl and dimethyl groups, which confer distinct reactivity and selectivity compared to its analogs. This uniqueness makes it particularly valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
2,3-dimethyl-4-(2-methylpropanoyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-8(2)13(15)12-6-5-11(7-14)9(3)10(12)4/h5-6,8H,1-4H3 |
InChI Key |
RMGHEUVJIMMCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)C(=O)C(C)C)C#N |
Origin of Product |
United States |
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